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molecular formula C15H15NO2 B8442737 2'-Ethyl-salicylanilide

2'-Ethyl-salicylanilide

Cat. No. B8442737
M. Wt: 241.28 g/mol
InChI Key: GIIDADOPLFZRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06664427B1

Procedure details

The 2′-ethyl-salicylanilide was prepared by condensing phenyl salicylate with 2-ethylaniline then purified as described in Example 2a. The ligand mixture was then prepared from 2′-ethyl-salicylanilide and 1,1′-bi-2-naphthol using the procedure described in Example 2a. 31P NMR (121.77 MHz): several peaks between 117.1-118.8 ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:10]C1C=CC=CC=1)(=O)[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[CH2:17]([C:19]1[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=1[NH2:21])[CH3:18]>>[CH2:17]([C:19]1[CH:25]=[CH:24][CH:23]=[CH:22][C:20]=1[NH:21][C:1](=[O:10])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)OC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then purified
CUSTOM
Type
CUSTOM
Details
The ligand mixture was then prepared from 2′-ethyl-salicylanilide and 1,1′-bi-2-naphthol using the procedure

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(NC(C=2C(O)=CC=CC2)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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